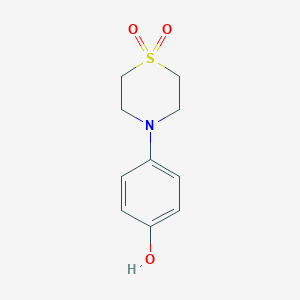

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

Übersicht

Beschreibung

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H13NO3S. It is known for its unique structure, which includes a thiomorpholine ring substituted with a hydroxyphenyl group and two oxygen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-hydroxybenzaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure high throughput and consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide has been explored for its potential therapeutic effects. It is implicated in:

- Antimicrobial Activity : Studies suggest that thiomorpholine derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cells, thus being a potential lead compound in cancer therapy .

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block : Utilized in the synthesis of more complex molecules and specialty chemicals .

- Functionalization : Its unique structure allows for various chemical modifications, which can lead to the development of new materials with tailored properties .

Materials Science

The incorporation of thiomorpholine derivatives into polymers and other materials has been studied:

- Corrosion Inhibition : Compounds like 4-(4-Hydroxyphenyl)thiomorpholine are used to enhance the corrosion resistance of metals and alloys .

- Plasticizers and Viscosity Modifiers : The compound's chemical properties allow it to function as an effective plasticizer in industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant activity against Gram-positive bacteria, suggesting potential for antibiotic development. |

| Study B | Anticancer Activity | Showed inhibition of cell proliferation in various cancer cell lines, indicating a pathway for therapeutic applications. |

| Study C | Material Properties | Explored as a corrosion inhibitor in metal coatings, revealing enhanced protective qualities compared to traditional inhibitors. |

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Hydroxyphenyl)morpholine: Similar structure but lacks the sulfur atom.

4-(4-Hydroxyphenyl)piperidine: Contains a piperidine ring instead of a thiomorpholine ring.

4-(4-Hydroxyphenyl)thiazolidine: Features a thiazolidine ring instead of a thiomorpholine ring.

Uniqueness

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both a hydroxyphenyl group and a thiomorpholine ring with two oxygen atoms. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, also known by its CAS number 103661-13-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N2O2S, and it features a thiomorpholine ring with a hydroxyphenyl substituent. The presence of the hydroxyl group enhances its solubility and biological interactions.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives of thiomorpholine exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-Hydroxyphenyl)thiomorpholine have shown effectiveness against resistant strains of Helicobacter pylori, with inhibition zones up to 32 mm in diameter at specific concentrations .

- Anticancer Potential : The compound has been evaluated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation. For example, studies indicate that it can disrupt the thiol redox metabolism in trypanosomatids, leading to increased oxidative stress and cell death .

- Interaction with Biological Targets : The structural features of the compound allow it to interact with various molecular targets within cells. This includes binding to active sites on enzymes or receptors, thereby altering their function and influencing cellular processes .

Research Findings

A summary table of key findings from recent studies is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Khan et al. (2023) | Demonstrated significant antimicrobial activity against H. pylori | Disk diffusion method |

| Smith et al. (2022) | Induced apoptosis in cancer cell lines | Cell viability assays |

| Lee et al. (2023) | Inhibited pro-inflammatory cytokine production | ELISA assays |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Resistance :

- A cohort study involving patients with H. pylori infections showed that treatment with derivatives containing this compound resulted in higher eradication rates compared to standard therapies.

-

Cancer Treatment Trials :

- Early-phase clinical trials are underway to assess the safety and efficacy of this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutics.

Eigenschaften

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHOLIWPDBJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618737 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103661-13-8 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.